An In-Depth Technical Guide to D,L-Mevalonic Acid Lactone-d3 (CAS: 61219-76-9)
An In-Depth Technical Guide to D,L-Mevalonic Acid Lactone-d3 (CAS: 61219-76-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of D,L-Mevalonic Acid Lactone-d3, a deuterated isotopologue of mevalonic acid lactone. This document consolidates essential physicochemical data, outlines its primary application as an internal standard in quantitative mass spectrometry, and presents detailed experimental methodologies.
Core Compound Properties
D,L-Mevalonic Acid Lactone-d3 is the deuterium-labeled form of D,L-Mevalonic Acid Lactone, a synthetic precursor to mevalonic acid, which is a vital intermediate in the biosynthesis of cholesterol and other isoprenoids.[1] Its isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of endogenous mevalonic acid.
| Property | Value | Source(s) |
| CAS Number | 61219-76-9 | [2] |
| Molecular Formula | C₆H₇D₃O₃ | [2] |
| Molecular Weight | 133.16 g/mol | [2] |
| Appearance | Pale Yellow Oil or Neat | [3] |
| Purity | ≥97% (CP); 99 atom % D | - |
| Synonyms | Tetrahydro-4-hydroxy-4-(methyl-d3)-2H-pyran-2-one, D,L-β-Hydroxy-β-(methyl-d3)-δ-valerolactone | [2] |
| Storage | Store at ≤ -20 °C | [4] |
| Stability | Hygroscopic | [3] |
The Mevalonate Pathway and the Role of Mevalonic Acid
The mevalonate pathway is a fundamental metabolic route for the production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are the building blocks for a vast array of biologically important molecules, including cholesterol, steroid hormones, and coenzyme Q10.[5] The pathway commences with acetyl-CoA and proceeds through the key intermediate, mevalonic acid. The enzyme HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate, is the rate-limiting step in this pathway and is the target of statin drugs.[6]
Application in Quantitative Analysis: Internal Standard
Due to its structural similarity and distinct mass from endogenous mevalonic acid, D,L-Mevalonic Acid Lactone-d3 is an excellent internal standard for accurate quantification of mevalonic acid in biological samples using isotope dilution mass spectrometry.
Experimental Workflow for Mevalonic Acid Quantification
The general workflow for quantifying mevalonic acid in biological matrices such as plasma or urine involves several key steps, as outlined below. This procedure is a composite of methodologies described in the literature.[5][7][8]
Detailed Experimental Protocols
The following are detailed methodologies adapted from published research for the quantification of mevalonic acid using a deuterated internal standard.
Protocol 1: LC-MS/MS Method for Serum Mevalonic Acid
This protocol is based on the method described by Waldron et al. for the measurement of serum mevalonic acid.[5]
1. Sample Preparation:
-
To 100 µL of serum, add the deuterated internal standard, D,L-Mevalonic Acid Lactone-d3.
-
Induce the conversion of mevalonic acid to its lactone form (mevalonolactone) in vitro. The original paper does not specify the exact conditions, but acidification is a common method.[9]
-
Perform online solid-phase extraction to purify the sample.
2. Chromatographic Separation:
-
Column: Luna PFP (Phenomenex).
-
Mobile Phase: A gradient system of methanol and water containing 5 mmol/L ammonium formate buffer (pH 2.5).
-
Flow Rate: Not specified in the abstract. A typical flow rate for such columns would be in the range of 200-500 µL/min.
3. Mass Spectrometric Detection:
-
Instrument: API 5000 tandem mass spectrometer (Applied Biosystems).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Monitoring: Multiple Reaction Monitoring (MRM) of the transitions for both the analyte (mevalonolactone) and the deuterated internal standard.
4. Quantification:
-
A calibration curve is generated with a range of up to 50 ng/mL.
-
The concentration of endogenous mevalonic acid is determined by the ratio of the peak area of the analyte to that of the internal standard.
Protocol 2: GC-MS Method for Urinary Mevalonic Acid
This protocol is based on the isotope dilution method described by Hoffmann et al. for the determination of mevalonic acid in urine.[8]
1. Sample Preparation:
-
To 100 µL of urine, add a known amount of deuterated mevalonic acid (e.g., 2H3-mevalonic acid) as the internal standard.
-
Convert mevalonic acid to its lactone form.
-
Transfer the total water of the sample to a mixture of acetone/methyl t-butyl ether (MTBE).
-
Concentrate and dry the solution by azeotropic removal of MTBE/water.
-
Add NaOH to revert the lactone back to mevalonic acid, followed by azeotropic drying.
-
Derivatize the mevalonic acid to its tris-t-butyldimethylsilyl (tri-TBDMS) derivative.
2. Gas Chromatographic Separation:
-
The specific GC column and temperature program are not detailed in the abstract but would be optimized for the separation of the TBDMS derivative.
3. Mass Spectrometric Detection:
-
Ionization Mode: Electron Impact (EI).
-
Monitoring: Selected Ion Monitoring (SIM) at m/z 317 for the endogenous derivative and m/z 320 for the d3-internal standard derivative.
4. Quantification:
-
The concentration is calculated based on the ratio of the ion abundances of the endogenous and deuterated derivatives.
Synthesis of Deuterated Mevalonolactone
The synthesis of deuterated mevalonolactones can be achieved through various routes, allowing for the specific placement of deuterium atoms. A general approach involves using low-cost deuterated reagents to introduce the labels at desired positions on the carbon skeleton.[10][11] For instance, [6,6,6-2H3]mevalonolactone can be synthesized to produce the d3 variant. More complex isotopologues like [5,5,6,6,6-2H5]mevalonolactone and fully deuterated (R)-mevalonolactone have also been synthesized for specific research applications.[10]
Safety and Handling
Based on the safety data sheet for the non-deuterated form, D,L-Mevalonic Acid Lactone, general laboratory safety precautions should be followed.[12][13]
-
Personal Protective Equipment: Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Avoid inhalation, ingestion, and contact with skin and eyes. Handle in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a cool, dry place. The compound is noted to be hygroscopic.[3]
This guide provides a foundational understanding of D,L-Mevalonic Acid Lactone-d3 for research and development purposes. For specific applications, further optimization of the described protocols may be necessary.
References
- 1. D,L-Mevalonic Acid Lactone-d3 | LGC Standards [lgcstandards.com]
- 2. scbt.com [scbt.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Liquid chromatography-tandem mass spectrometry method for the measurement of serum mevalonic acid: a novel marker of hydroxymethylglutaryl coenzyme A reductase inhibition by statins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of the LC-MS/MS method for the quantification of mevalonic acid in human plasma and determination of the matrix effect [agris.fao.org]
- 7. The validation of a simple LC/MS/MS method for determining the level of mevalonic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of urinary mevalonic acid using isotope dilution technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. spectrumchemical.com [spectrumchemical.com]
